molecular formula C9H12Cl2O3 B15401438 3,4-dichloro-2-pentoxy-2H-furan-5-one CAS No. 5405-45-8

3,4-dichloro-2-pentoxy-2H-furan-5-one

Cat. No.: B15401438
CAS No.: 5405-45-8
M. Wt: 239.09 g/mol
InChI Key: LNUIJWDSBDXIBL-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-pentoxy-2H-furan-5-one is a synthetic derivative of the highly reactive 3,4-dihalo-2(5H)-furanone family, which serves as a privileged scaffold in medicinal chemistry . This compound features a pentoxy ether group at the C2 position, which can modulate the molecule's lipophilicity and electronic properties, making it a valuable intermediate for constructing more complex target molecules. The core 2(5H)-furanone structure is a known pharmacophore found in various natural products and bioactive molecules with documented insecticidal, fungicidal, and antimicrobial activities . The presence of two labile chlorine atoms at the 3 and 4 positions allows for sequential nucleophilic substitution, enabling researchers to introduce diverse nitrogen- or sulfur-based functionalities to create a library of derivatives for structure-activity relationship (SAR) studies . Compounds based on this scaffold have demonstrated significant research potential, including antitubercular activity against M. tuberculosis and cytotoxicity against murine colon cancer cell lines, with some derivatives showing activity in the nanomolar range . The reactivity of this building block is characterized by a conjugated system involving a carbonyl group and a double bond, which makes it susceptible to attacks by a wide range of nucleophiles, leading to products of addition, substitution, or ring transformation . This versatility makes this compound a key starting material in organic synthesis and drug discovery efforts aimed at developing new anti-infective and anticancer agents . This product is intended for chemical synthesis and research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

5405-45-8

Molecular Formula

C9H12Cl2O3

Molecular Weight

239.09 g/mol

IUPAC Name

3,4-dichloro-2-pentoxy-2H-furan-5-one

InChI

InChI=1S/C9H12Cl2O3/c1-2-3-4-5-13-9-7(11)6(10)8(12)14-9/h9H,2-5H2,1H3

InChI Key

LNUIJWDSBDXIBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1C(=C(C(=O)O1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below compares 3,4-dichloro-2-pentoxy-2H-furan-5-one with structurally related 2(5H)-furanones:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Cl (3,4), -O-C₅H₁₁ (2) C₉H₁₂Cl₂O₃ 253.10 Pentoxy group enhances lipophilicity
3,4-Dichloro-5-phenyl-5H-furan-2-one Cl (3,4), Ph (5) C₁₀H₆Cl₂O₂ 229.06 Aromatic phenyl group at C5
3,4-Diphenyl-5H-furan-2-one Ph (3,4) C₁₆H₁₂O₂ 236.27 Dual phenyl groups increase steric bulk
4-Chloro-5-hydroxy-1-phenylethyl-5-phenyl-1,5-di Cl (4), Ph (5), -CH₂CH₂Ph (1) C₁₅H₁₂ClO₂ 267.71 Complex substituents for bioactivity
3,4-Dichloro-5-methoxyfuran-2(5H)-one Cl (3,4), -OCH₃ (5) C₅H₄Cl₂O₃ 182.99 Methoxy group at C5 enhances polarity

Key Observations :

  • Steric Bulk : Compounds with phenyl groups (e.g., 3,4-diphenyl-5H-furan-2-one) exhibit higher steric hindrance, which may reduce reactivity in nucleophilic substitutions .
Physical and Chemical Properties
Property This compound 3,4-Dichloro-5-phenyl-5H-furan-2-one 3,4-Diphenyl-5H-furan-2-one
Solubility Soluble in THF, DCM Soluble in benzene/chlorobenzene Low solubility in polar solvents
Melting Point Not reported (oily residue common) Crystallizes in n-hexane 125–127°C
Stability Stable under inert conditions Sensitive to acidic hydrolysis Air-stable crystalline solid

Reactivity Trends :

  • Electrophilic Reactivity: Chlorine atoms at C3/C4 make the furanone ring susceptible to nucleophilic attack, as seen in the synthesis of 4-amino derivatives via Michael addition (e.g., glycine methyl ester reactions) .
  • Substituent Exchange : The pentoxy group can be replaced under basic conditions, similar to methoxy group displacement in related compounds .

Key Challenges :

  • Purification : Bulky substituents (e.g., pentoxy) often require chromatography for isolation .
  • Side Reactions : Competing eliminations may occur in reactions with strong bases (e.g., KF in ) .

Q & A

Q. What are the recommended synthetic pathways for 3,4-dichloro-2-pentoxy-2H-furan-5-one, and how can purity be optimized?

The compound is typically synthesized via tandem Michael addition-elimination reactions. A common approach involves reacting 3,4-dichloro-5-alkoxy-2(5H)-furanone derivatives with nucleophiles (e.g., amines or alcohols) in the presence of a base like triethylamine. For example, glycine methyl ester reacts with 3,4-dichloro-5-methoxyfuran-2(5H)-one under inert conditions (e.g., nitrogen atmosphere) to yield functionalized furanones . Purification via silica gel column chromatography with a gradient of petroleum ether and ethyl acetate is effective for isolating high-purity products (>95%). Monitoring reaction progress via TLC and optimizing solvent polarity during chromatography are critical for purity .

Q. How can the structural integrity of this compound be validated?

X-ray crystallography is the gold standard for confirming bond lengths, torsion angles, and stereochemistry. For instance, related furanone derivatives exhibit planar furan rings with deviations <0.02 Å from the mean plane, and substituents like chloro or alkoxy groups induce measurable torsional strain (e.g., C–Cl bonds at ~1.73 Å) . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., pentoxy group resonance at δ 3.5–4.5 ppm).
  • IR : Carbonyl stretching vibrations (~1750 cm1^{-1}) confirm the lactone moiety .

Q. What safety protocols are essential when handling this compound?

Due to its reactive chloro and lactone groups, use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and skin contact. Store below -20°C if unstable, and dispose of waste via halogenated organic protocols. Refer to GHS-compliant SDS sheets for toxicity data (e.g., acute toxicity Category 4) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric synthesis?

The pentoxy group introduces steric hindrance, directing nucleophilic attacks to the less hindered C3/C4 positions. Chlorine’s electron-withdrawing effect activates the carbonyl carbon for nucleophilic addition. For example, chiral menthol-derived alkoxy groups at C5 induce asymmetry, enabling enantioselective synthesis of bioactive analogs (e.g., antimicrobial agents) . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What crystallographic deviations arise from substituents in this compound, and how do they impact biological activity?

X-ray studies of analogs reveal that chloro substituents at C3/C4 shorten the C–N bond (1.331 Å vs. 1.355 Å in non-halogenated systems) due to conjugation with the carbonyl group. This distortion enhances electrophilicity, critical for binding to biological targets (e.g., bacterial enzymes) . Planar furanone rings (r.m.s. deviation <0.016 Å) stabilize interactions with hydrophobic pockets in proteins .

Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts) be systematically addressed?

Unexpected products often stem from solvent or reagent interactions. For example, DMF can act as a nucleophile, forming dimethylamino-substituted furanones instead of target adducts . To resolve contradictions:

  • Mechanistic Re-evaluation : Use LC-MS or 19F^{19}\text{F} NMR to trace intermediate formation.
  • Control Experiments : Test solvent stability under reaction conditions.
  • Kinetic Analysis : Vary reaction time/temperature to identify competing pathways .

Q. What strategies enhance the compound’s bioavailability in pharmacological studies?

Modify the pentoxy chain to improve solubility:

  • Prodrug Design : Esterify the lactone with hydrophilic groups (e.g., PEG).
  • Co-crystallization : Use co-formers like cyclodextrins to enhance dissolution rates.
  • Structure-Activity Relationship (SAR) : Replace chlorine with bioisosteres (e.g., trifluoromethyl) to balance lipophilicity and metabolic stability .

Q. How does this compound compare to other halogenated furanones in antifungal activity?

Studies on 4-amino-2(5H)-furanones show that chloro substituents at C3/C4 enhance activity against Staphylococcus aureus (MIC 8 µg/mL) compared to non-halogenated analogs. The pentoxy group may reduce cytotoxicity by lowering membrane disruption potential. Comparative assays using disk diffusion or microbroth dilution are recommended .

Methodological Resources

  • Synthetic Protocols :
  • Crystallography : Cambridge Structural Database (CSD) for bond parameter benchmarks .
  • Toxicity Assessment : GHS guidelines and RTECS data .

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